molecular formula C14H15N3O2 B2674041 N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1791316-72-7

N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2674041
CAS No.: 1791316-72-7
M. Wt: 257.293
InChI Key: GVUBCGAJISWKBD-UHFFFAOYSA-N
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Description

Researchers can access N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide, a high-purity small molecule for research applications. This compound features a pyridazine core, a scaffold recognized in medicinal chemistry for its potential in drug discovery. The 6-oxo-1,6-dihydropyridazine structure is a key pharmacophore in bioactive molecules; for instance, related diphenyl carboxamide analogues have been identified as potent inhibitors targeting the JNK2 pathway, demonstrating efficacy in models of acute lung injury and sepsis by suppressing the NF-κB/MAPK signaling cascade . The specific substitution pattern on this molecule, including the N-ethyl and N-(m-tolyl) groups, is designed to modulate its physicochemical properties and target binding affinity. This product is intended for research purposes such as hit-to-lead optimization, biological screening, and structure-activity relationship (SAR) studies. It is supplied with a certificate of analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-17(11-6-4-5-10(2)9-11)14(19)12-7-8-13(18)16-15-12/h4-9H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUBCGAJISWKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the condensation of an ethyl-substituted hydrazine with a m-tolyl-substituted diketone, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. Pyridazine derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities, suggesting that this compound could have similar applications.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs and their substituents:

Compound Name Substituents (R1, R2) Molecular Formula Key Functional Groups
Target Compound R1 = Ethyl, R2 = m-Tolyl C15H15N3O2 Carboxamide, Pyridazinone
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide R1 = Benzyl, R2 = Cyclopropylcarbamoyl-phenyl C24H25N5O2 Carboxamide, Cyclopropylcarbamoyl
6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide R1 = Hydrazide, R2 = Benzylidene C12H11N5O2 Carbohydrazide, Benzylidene
N-[4-(Aminosulfonyl)phenyl]-5-cyano-6-imino-4-phenyl-p-tolyl-1,6-dihydropyridazine-3-carboxamide R1 = p-Tolyl, R2 = 4-Sulfamoylphenyl C25H20N6O3S Cyano, Imino, Sulfonyl
N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide R1 = H, R2 = 3,4-Dimethylphenyl C13H13N3O2 Carboxamide, Dimethylphenyl
Key Observations:
  • Steric Effects : The benzyl group in Compound introduces steric bulk, which may reduce proteasome binding affinity compared to the target’s smaller ethyl substituent.

Physicochemical Properties

  • Metabolic Stability : Electron-withdrawing groups (e.g., sulfonyl in Compound ) may slow CYP450-mediated metabolism compared to the target’s alkyl/aryl substituents .

Biological Activity

N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

Chemical Structure and Synthesis

Chemical Structure:
The molecular formula of this compound is C14H16N4O2C_{14}H_{16}N_4O_2. The structure features a dihydropyridazine core with an ethyl group and a m-tolyl substituent, contributing to its unique chemical properties.

Synthesis:
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. For example, it can be synthesized from appropriate precursors through a series of reactions involving amines and carboxylic acids under controlled conditions. Methods such as microwave-assisted synthesis have been reported to enhance yield and reduce reaction times.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits:

  • Minimum Inhibitory Concentration (MIC): Values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • Minimum Bactericidal Concentration (MBC): Effective in reducing bacterial counts significantly in time-kill assays.

These findings suggest that the compound could serve as a potential lead for developing new antibiotics.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
  • Biofilm Disruption: It has been shown to inhibit biofilm formation, which is crucial for bacterial survival in hostile environments.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Antimicrobial Efficacy: A recent study evaluated its efficacy against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin.
  • Cytotoxicity Assessment: Hemolytic activity tests revealed low toxicity levels with % lysis ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMIC (μg/mL)MBC (μg/mL)Biofilm Disruption
N-Ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine0.220.25Effective
Ciprofloxacin0.51.0Moderate
Other Dihydropyridazine DerivativesVariesVariesLimited

This table illustrates that N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine exhibits superior antimicrobial properties compared to traditional antibiotics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide?

The compound is synthesized via multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key parameters include:

  • Temperature control : Elevated temperatures (70–100°C) for cyclization steps to ensure ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency and yield .
  • Catalysts : Use of base catalysts (e.g., K₂CO₃) for deprotonation during amide bond formation . Characterization is performed via ¹H/¹³C NMR to confirm substituent positions and mass spectrometry (MS) for molecular weight validation .

Q. How is the purity and structural integrity of the compound validated in academic research?

A combination of analytical techniques ensures quality:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regiochemistry (e.g., distinguishing meta-tolyl substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
  • X-ray crystallography : Resolves 3D structure using software like SHELXL for refinement, critical for studying intermolecular interactions .

Q. What in vitro assays are recommended to screen its biological activity?

Standard protocols include:

  • Enzyme inhibition assays : Measure IC₅₀ values against target kinases or inflammatory mediators (e.g., COX-2) using fluorogenic substrates .
  • Cytotoxicity testing : MTT or resazurin assays in cell lines (e.g., RAW 264.7 macrophages) to assess therapeutic index .
  • Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify target protein interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between N-ethyl-6-oxo-N-(m-tolyl)-dihydropyridazine and structural analogs?

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., meta-tolyl vs. diphenylmethyl) to identify pharmacophores .
  • Molecular docking : Compare binding poses in target active sites (e.g., using AutoDock Vina) to explain potency differences .
  • Assay standardization : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .

Q. What computational strategies predict off-target effects or toxicity?

  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify shared motifs with known toxicophores (e.g., reactive Michael acceptors) .
  • ADMET prediction : Software such as SwissADME evaluates permeability, cytochrome P450 interactions, and hERG channel binding .
  • Molecular dynamics (MD) simulations : Assess target-ligand complex stability over time (e.g., 100 ns simulations in GROMACS) .

Q. How to design in vivo studies for pharmacokinetic (PK) and efficacy profiling?

  • Dose optimization : Preliminary PK studies in rodents to determine bioavailability, half-life, and clearance rates .
  • Disease models : Use LPS-induced acute lung injury (ALI) or sepsis models to evaluate anti-inflammatory efficacy .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) for quantitative biodistribution analysis via scintillation counting .

Q. What strategies improve solubility and stability for pharmacological testing?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium acetate to generate stable salts with improved crystallinity .
  • Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release and reduced degradation .

Q. How to address synthetic challenges in selective functionalization of the dihydropyridazine core?

  • Protecting groups : Temporarily block reactive sites (e.g., amide NH with Boc groups) during halogenation or cross-coupling steps .
  • Regioselective catalysts : Employ Pd-catalyzed C–H activation for direct arylations without protecting groups .
  • Reaction monitoring : Use TLC or HPLC-MS to track intermediates and optimize stepwise yields .

Data Contradiction and Validation

Q. How to validate conflicting crystallographic data during structure refinement?

  • Multi-software cross-check : Compare refinement results from SHELXL, Phenix, and Olex2 to identify systematic errors .
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands for intensity deconvolution in cases of crystal twinning .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to resolve packing ambiguities .

Q. What methods reconcile discrepancies between in vitro and in vivo efficacy results?

  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma or tissue homogenates .
  • Protein binding assays : Measure free vs. albumin-bound compound fractions to explain reduced in vivo activity .
  • Gene knockout models : Validate target specificity using CRISPR/Cas9-edited cell lines or transgenic animals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.